5-(4-chlorophenyl)-3-(3,5-dichloro-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
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Overview
Description
5-(4-chlorophenyl)-3-(3,5-dichloro-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound that features multiple functional groups, including chlorophenyl, dichlorohydroxyphenyl, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the pyrrolo[3,4-d][1,2]oxazole core, followed by the introduction of the chlorophenyl and dichlorohydroxyphenyl groups. Common synthetic methods may include:
Cyclization reactions: to form the oxazole ring.
Halogenation reactions: to introduce chlorine atoms.
Aromatic substitution reactions: to attach phenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include:
Catalytic processes: to enhance reaction efficiency.
Continuous flow reactors: for large-scale synthesis.
Purification techniques: such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Potentially converting hydroxyl groups to carbonyl groups.
Reduction: Reducing nitro groups to amines if present.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of new aromatic compounds with different functional groups.
Scientific Research Applications
Chemistry
Synthetic intermediates: Used in the synthesis of more complex molecules.
Catalysts: Potential use in catalytic processes due to the presence of multiple functional groups.
Biology
Medicine
Therapeutics: Investigation of its potential as a therapeutic agent for various diseases.
Industry
Materials science: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction pathways: Affecting intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-3-(2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
- 5-(4-chlorophenyl)-3-(3,5-dichloro-2-hydroxyphenyl)-2-methyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C23H15Cl3N2O4 |
---|---|
Molecular Weight |
489.7 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-(3,5-dichloro-2-hydroxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C23H15Cl3N2O4/c24-12-6-8-14(9-7-12)27-22(30)18-19(16-10-13(25)11-17(26)20(16)29)28(32-21(18)23(27)31)15-4-2-1-3-5-15/h1-11,18-19,21,29H |
InChI Key |
NGSZVKITUOELLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl)C5=C(C(=CC(=C5)Cl)Cl)O |
Origin of Product |
United States |
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